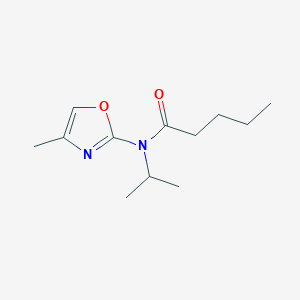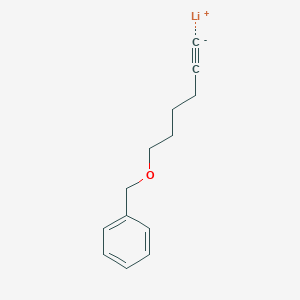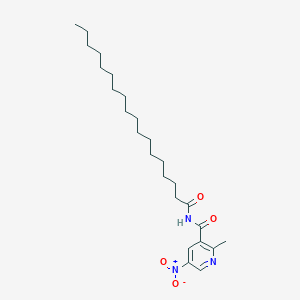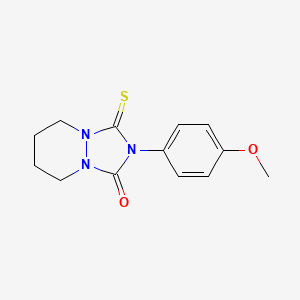
13,17,21-Trimethylheptatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,17,21-Trimethylheptatriacontane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂ and a molecular weight of 563.0791 g/mol This compound is a type of alkane, characterized by its saturated carbon chain with single bonds between carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,17,21-Trimethylheptatriacontane typically involves the alkylation of smaller hydrocarbons . One common method is the Friedel-Crafts alkylation , where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve fractional distillation of crude oil, followed by hydrocracking and isomerization processes. These methods allow for the separation and conversion of hydrocarbons into the desired long-chain alkane.
Analyse Des Réactions Chimiques
Types of Reactions
13,17,21-Trimethylheptatriacontane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
13,17,21-Trimethylheptatriacontane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 13,17,21-Trimethylheptatriacontane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its long carbon chain can undergo various transformations, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptatriacontane (C₃₇H₇₆): A straight-chain alkane with similar properties but lacking the methyl groups at positions 13, 17, and 21.
Nonacosane (C₂₉H₆₀): A shorter-chain alkane with fewer carbon atoms and different physical properties.
Uniqueness
13,17,21-Trimethylheptatriacontane is unique due to its specific methyl substitutions, which can influence its chemical reactivity and physical properties. These substitutions can affect its boiling point, melting point, and solubility, making it distinct from other long-chain alkanes.
Propriétés
Numéro CAS |
58668-40-9 |
|---|---|
Formule moléculaire |
C40H82 |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
13,17,21-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-33-39(4)35-31-37-40(5)36-30-34-38(3)32-28-26-24-22-17-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Clé InChI |
USOBDKVYQJYRLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
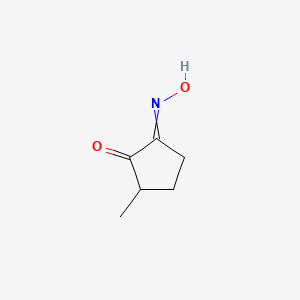
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
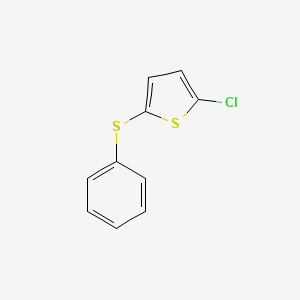

![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
